methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate
Description
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused cyclopentane and pyridine ring system. The molecule contains a chlorine substituent at position 1 and a methyl ester group at position 6 of the pyridine ring.
Properties
Molecular Formula |
C10H10ClNO2 |
|---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)7-4-6-2-3-12-9(11)8(6)5-7/h2-3,7H,4-5H2,1H3 |
InChI Key |
QDOGVWQTPYNBTB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 1-position undergoes nucleophilic substitution under specific conditions. For example:
-
Phenylphosphonic dichloride-mediated alkylation : In the presence of phenylphosphonic dichloride, the chloride can be replaced by alkyl or aryl groups. A related cyclopenta[b]pyridine derivative, 2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine, was alkylated using this reagent to yield substituted analogues .
-
Palladium-catalyzed cross-coupling : Reactions employing Pd(PPh₃)₂Cl₂ and CuI with diiodobenzene facilitate Suzuki-Miyaura or Buchwald-Hartwig couplings, forming biaryl or amino-substituted products .
Oxidation Reactions
The cyclopenta[c]pyridine core is susceptible to oxidation. For instance:
-
Manganese triflate (Mn(OTf)₂)-catalyzed oxidation : Using tert-butyl hydroperoxide (t-BuOOH) as an oxidant, the dihydro-pyridine ring undergoes dehydrogenation to form aromatic pyridones.
| Oxidizing Agent | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| t-BuOOH | Mn(OTf)₂ | 5-Oxo-5H,6H,7H-cyclopenta[b]pyridine | High |
Ester Functionalization
The methyl ester group participates in hydrolysis and transesterification:
-
Basic hydrolysis : Treatment with NaOH or LiOH yields the carboxylic acid derivative, which can further react to form amides or anhydrides .
-
Transesterification : Ethanol in acidic conditions replaces the methyl ester with an ethyl group, as demonstrated in analogous ethyl carboxylate syntheses.
Cycloaddition and Annulation
The compound serves as a diene in Diels-Alder reactions. For example:
-
Microwave-assisted annulation : With dienophiles like maleic anhydride, it forms tricyclic adducts under microwave irradiation .
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | 150°C, microwave, 20 min | Tricyclic pyrazolo[3,4-b]pyridinone | ~55% |
Biological Activity Modulation
Derivatives exhibit enhanced bioactivity through structural modifications:
-
Antimicrobial derivatives : Substitution with methoxyphenyl groups improves antifungal activity against Sclerotinia sclerotiorum (IC₅₀: 18 µM) .
-
Anticancer analogues : Methyl-to-ethyl ester substitution increases cytotoxicity in HeLa cells (IC₅₀: 15 µM vs. 25 µM for parent compound) .
Comparative Reactivity
The chlorine and ester groups direct regioselectivity in reactions:
| Reaction Type | Site of Reactivity | Dominant Pathway |
|---|---|---|
| Nucleophilic substitution | C1 (Cl) | SNAr or radical mechanisms |
| Oxidation | C5–C7 (dihydro ring) | Dehydrogenation |
| Ester hydrolysis | C6 (COOCH₃) | Nucleophilic acyl substitution |
Mechanistic Insights
Scientific Research Applications
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its application, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Key Observations :
- Ring System Differences: The cyclopenta[c]pyridine scaffold in the target compound provides a rigid, planar structure compared to the pyridazine or dihydropyridinone derivatives, which may influence binding affinity to biological targets .
- Substituent Effects : The methyl ester group in the target compound enhances membrane permeability relative to the carboxylic acid in the pyridazine analog. However, the latter may exhibit stronger hydrogen-bonding interactions in aqueous environments .
- Halogen Position: Chlorine at position 1 (cyclopenta[c]pyridine) vs.
Functional Comparisons with Carcinogenic Heterocyclic Amines
While this compound lacks direct evidence of carcinogenicity, structurally unrelated heterocyclic amines (e.g., PhIP) provide insights into how bicyclic frameworks interact with biological systems:
- Metabolic Activation : PhIP undergoes cytochrome P450-mediated N-hydroxylation to form DNA-adducting species . The target compound’s ester group may resist such activation, but its chlorine substituent could increase electrophilicity, warranting further study.
- Species-Specific Metabolism: Rodents detoxify PhIP via 4'-hydroxylation, whereas humans predominantly form genotoxic N-hydroxy-PhIP . This highlights the importance of substituent positioning in metabolic outcomes—a factor relevant to the design of the target compound’s derivatives.
Research Implications and Gaps
- Synthetic Utility : The methyl ester and chlorine substituent make the compound a versatile precursor for derivatization, such as hydrolysis to carboxylic acids or cross-coupling reactions.
- However, extrapolation from heterocyclic amines suggests that low-dose, long-term exposure to structurally similar compounds could pose risks via DNA adduct formation .
Biological Activity
Methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features allow it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cell lines, and potential as a drug candidate.
Chemical Structure
The compound belongs to the cyclopenta[c]pyridine family, characterized by a fused ring system that includes a pyridine ring. This structural configuration contributes to its biological activity and interaction with various molecular targets.
This compound exhibits several mechanisms of action:
- Protein Kinase Inhibition : The compound has been identified as a selective inhibitor of certain protein kinases, which play critical roles in cell signaling pathways associated with cancer progression . By binding to the active site of these enzymes, it disrupts phosphorylation processes essential for tumor cell proliferation.
- Antitumor Activity : Studies have demonstrated its effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The compound induces apoptosis in cancer cells through mechanisms such as ROS production and DNA damage .
Efficacy Against Cancer Cell Lines
A summary of the biological activity against selected cancer cell lines is presented in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.5 | Apoptosis induction |
| A549 | 8.3 | ROS generation |
| HCT-116 | 12.0 | DNA damage and apoptosis |
Table 1: Antitumor activity of this compound against selected cancer cell lines.
Case Study 1: Antitumor Activity Assessment
In a recent study, this compound was evaluated for its antitumor properties using the MTT assay. The results indicated that the compound effectively reduced cell viability in MCF-7 and A549 cells at concentrations below 15 µM. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic features such as nuclear fragmentation and chromatin condensation .
Case Study 2: Selective Protein Kinase Inhibition
Another investigation focused on the compound's selectivity towards protein kinases. Virtual screening identified it as a potent inhibitor of PI5P4Kγ with an IC50 value of 7.1 nM. This selectivity was further validated through cellular assays demonstrating minimal off-target effects on other kinases .
Q & A
Basic: What are the common synthetic routes for methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate, and how can reaction conditions be optimized?
Synthesis typically involves cyclization of substituted pyridine precursors or functionalization of preformed cyclopenta[c]pyridine scaffolds. For example:
- Cyclization strategies : Analogous compounds (e.g., 2-chloro-5H,6H,7H-cyclopenta[b]pyridin-5-one) are synthesized via intramolecular cyclization using reagents like POCl₃ or SOCl₂ to introduce chloro substituents .
- Esterification : Methyl ester groups are introduced via nucleophilic substitution or esterification of carboxylic acid intermediates under mild acidic conditions (e.g., HCl/MeOH) .
Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of chlorinating agents (e.g., Cl₂ gas vs. PCl₅) to minimize side products. Use inert atmospheres to prevent hydrolysis of sensitive intermediates .
Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- NMR : Analyze - and -NMR spectra for diagnostic peaks:
- Mass Spectrometry : Confirm molecular weight (e.g., 211.63 g/mol for C₁₀H₁₀ClNO₂) via ESI-MS or HRMS. Look for fragmentation patterns consistent with cyclopenta[c]pyridine core .
- X-ray Crystallography : If crystalline, compare bond lengths/angles to related structures (e.g., 6,7-dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1H-pyrazolo[3,4-b]pyridine derivatives) .
Advanced: How can computational modeling predict the reactivity of the chloro and ester functional groups in further derivatization?
- DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at the chloro position. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Transition State Analysis : Simulate ester hydrolysis under acidic/basic conditions to predict kinetic barriers. Compare with experimental data (e.g., stability in MeOH vs. aqueous buffers) .
- Solvent Effects : Apply COSMO-RS models to optimize solvent selection for reactions (e.g., DMF for SNAr vs. THF for Grignard additions) .
Advanced: What strategies resolve discrepancies in reported spectroscopic data for cyclopenta[c]pyridine derivatives?
- Data Cross-Validation : Compare experimental -NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). For example, cyclopenta[c]pyridine ring protons often show splitting patterns distinct from bicyclic analogs .
- Dynamic Effects : Consider conformational flexibility (e.g., ring puckering in cyclopenta systems) that may cause signal broadening. Use variable-temperature NMR to confirm .
- Contamination Checks : Use HPLC to rule out impurities (e.g., unreacted starting materials) that distort integration ratios .
Basic: What are the key challenges in purifying this compound via column chromatography?
- Polarity Issues : The ester and chloro groups increase polarity, requiring optimized solvent systems (e.g., hexane/EtOAc gradients with 1–5% MeOH for elution) .
- Degradation : Avoid basic silica gel, which may hydrolyze the ester. Use neutral alumina or reversed-phase C18 columns .
- Detection : Monitor fractions via UV at 254 nm (pyridine ring absorption) or fluorescence if conjugated systems form .
Advanced: How can this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors?
- Scaffold Modification : The cyclopenta[c]pyridine core mimics adenine in ATP-binding pockets. Introduce sulfonamide or carboxamide groups at the 3-position to enhance binding affinity .
- SAR Studies : Replace the chloro group with fluorinated or amino substituents to modulate electronic properties and metabolic stability .
- In Vivo Testing : Evaluate pharmacokinetics (e.g., logP ~1.97 for related compounds) and CYP450 inhibition profiles to optimize bioavailability .
Advanced: What safety protocols are critical when handling this compound in electrophilic substitution reactions?
- Chlorine Handling : Use fume hoods and PPE (gloves, goggles) to prevent exposure to Cl₂ or HCl gas released during reactions .
- Waste Disposal : Quench reactive intermediates (e.g., with NaHCO₃) before disposal. Store in airtight containers under nitrogen to prevent degradation .
- Emergency Response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
